molecular formula C19H24N4O2 B2777715 1-Phenethyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea CAS No. 2034255-19-9

1-Phenethyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea

Cat. No.: B2777715
CAS No.: 2034255-19-9
M. Wt: 340.427
InChI Key: OXPSSXGZXVJWDW-QAQDUYKDSA-N
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Description

1-Phenethyl-3-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)urea is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
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Scientific Research Applications

Anticancer Properties of Urea Derivatives

Studies on urea derivatives, such as 1-aryl-3-(2-chloroethyl) ureas, highlight their potential as anticancer agents. Gaudreault et al. (1988) synthesized 1-aryl-3-(2-chloroethyl) ureas and evaluated their cytotoxicity on human adenocarcinoma cells, finding some derivatives to exhibit comparable or superior cytotoxicity to chlorambucil, a known anticancer drug (Gaudreault et al., 1988). This study suggests that structural analogs of the requested compound may have applications in cancer research.

Metabolic Studies of Carcinostatic Ureas

Research into the metabolism of carcinostatic ureas in rat liver microsomes by May et al. (1979) revealed the production of several metabolites from 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, demonstrating the metabolic pathways and potential toxicities of related compounds (May et al., 1979). This information can be crucial for understanding the biological interactions and effects of similar urea compounds in scientific research.

Acetylcholinesterase Inhibition by Flexible Ureas

Vidaluc et al. (1995) synthesized and assessed a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. These compounds were designed to test conformational flexibility and spacer length optimization for inhibitory activities, highlighting the potential of urea derivatives in developing treatments for diseases such as Alzheimer's (Vidaluc et al., 1995).

Nitrogen-Containing Carbons from Urea Condensation

Fechler et al. (2016) investigated the eutectic syntheses of graphitic carbon with high pyrazinic nitrogen content from mixtures of phenols/ketones and urea. This study provides insights into the synthesis of nitrogen-doped carbons, which are valuable for various applications, including catalysis and materials science (Fechler et al., 2016).

Hydrogel Tuning by Urea Derivatives

Lloyd and Steed (2011) explored how 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids, with gel properties modifiable by the anion identity. This research illustrates the utility of urea derivatives in designing materials with specific physical properties, relevant in pharmaceuticals and materials science (Lloyd & Steed, 2011).

Properties

IUPAC Name

1-(2-phenylethyl)-3-(4-pyrazin-2-yloxycyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-19(22-11-10-15-4-2-1-3-5-15)23-16-6-8-17(9-7-16)25-18-14-20-12-13-21-18/h1-5,12-14,16-17H,6-11H2,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPSSXGZXVJWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCCC2=CC=CC=C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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